molecular formula C19H18N2O8S B11364726 methyl 2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-4,5-dimethoxybenzoate

methyl 2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-4,5-dimethoxybenzoate

Cat. No.: B11364726
M. Wt: 434.4 g/mol
InChI Key: LFYITDURLBJZSW-UHFFFAOYSA-N
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Description

Methyl 2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-4,5-dimethoxybenzoate is a complex organic compound with a unique structure that includes a benzothiazole ring and a dimethoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-4,5-dimethoxybenzoate typically involves multiple steps. One common method starts with the preparation of the benzothiazole ring, followed by the introduction of the acetyl group and the dimethoxybenzoate moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-4,5-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Methyl 2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-4,5-dimethoxybenzoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-4,5-dimethoxybenzoate involves its interaction with specific molecular targets. The benzothiazole ring and the acetyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of specific signaling cascades.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-4,5-dimethoxybenzoate is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C19H18N2O8S

Molecular Weight

434.4 g/mol

IUPAC Name

methyl 4,5-dimethoxy-2-[[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]amino]benzoate

InChI

InChI=1S/C19H18N2O8S/c1-27-14-8-12(19(24)29-3)13(9-15(14)28-2)20-17(22)10-21-18(23)11-6-4-5-7-16(11)30(21,25)26/h4-9H,10H2,1-3H3,(H,20,22)

InChI Key

LFYITDURLBJZSW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O)OC

Origin of Product

United States

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